molecular formula C19H18N4O3 B2841866 (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one CAS No. 1396889-79-4

(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one

Katalognummer: B2841866
CAS-Nummer: 1396889-79-4
Molekulargewicht: 350.378
InChI-Schlüssel: INGWKQSKHUXYIN-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one” is a structurally complex small molecule featuring three key motifs:

Furan-2-yl group: A five-membered aromatic oxygen heterocycle contributing to electron-rich π-system interactions.

Pyrazolo[1,5-a]pyridine-3-carbonyl moiety: A fused bicyclic system combining pyrazole and pyridine rings, often associated with kinase inhibition or GPCR modulation due to its planar, hydrogen-bonding capacity .

Piperazine-linked α,β-unsaturated ketone (prop-2-en-1-one): The piperazine ring enhances solubility and serves as a flexible spacer, while the (E)-configured enone system may engage in Michael addition reactions or act as a electrophilic warhead in covalent inhibitors.

This compound’s synthesis likely involves coupling the pyrazolo[1,5-a]pyridine-3-carbonyl chloride with a piperazine intermediate, followed by enone formation via condensation.

Eigenschaften

IUPAC Name

(E)-3-(furan-2-yl)-1-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-18(7-6-15-4-3-13-26-15)21-9-11-22(12-10-21)19(25)16-14-20-23-8-2-1-5-17(16)23/h1-8,13-14H,9-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INGWKQSKHUXYIN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C=CC2=CC=CO2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(=O)/C=C/C2=CC=CO2)C(=O)C3=C4C=CC=CN4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carbaldehyde, pyrazolo[1,5-a]pyridine-3-carboxylic acid, and piperazine.

    Step-by-Step Synthesis:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides.

    Reduction: The double bond in the (E)-3-(furan-2-yl)prop-2-en-1-one moiety can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where various substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: m-CPBA, oxygen with a catalyst.

    Reduction: Hydrogen gas with Pd/C.

    Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Furan epoxides.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

  • Drug Discovery :
    • The compound is being explored as a lead candidate in drug discovery, particularly for neurological disorders and cancers. Its ability to interact with specific biological targets makes it a valuable candidate for further development in therapeutic applications.
    • Case Study : A study demonstrated that derivatives of pyrazolo[1,5-a]pyridine exhibit selective inhibition of microtubule affinity regulating kinase (MARK), which is implicated in cancer progression. This suggests that compounds like (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one could serve as effective inhibitors in similar pathways .
  • Neuropharmacology :
    • Research indicates that this compound may modulate neurotransmitter systems, potentially leading to therapeutic effects for conditions such as anxiety and depression. Its pharmacokinetic properties, enhanced by the piperazine ring, may improve bioavailability compared to other compounds in its class.

Biological Research

  • Molecular Probes :
    • The compound can act as a molecular probe to study interactions between small molecules and biological macromolecules like proteins and nucleic acids. This application is crucial for understanding cellular mechanisms and developing targeted therapies.
  • Cellular Mechanisms :
    • Studies have shown that compounds with similar structures can influence cellular pathways involved in inflammation and apoptosis, suggesting that (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one may also exhibit such effects, warranting further investigation into its mechanism of action .

Material Science

The unique chemical structure of (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one allows for its potential use in developing new materials with enhanced properties. These materials could be utilized in coatings or polymers that require specific stability or reactivity characteristics due to the compound's molecular architecture.

Wirkmechanismus

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazolo[1,5-a]pyridine moieties are likely to play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The piperazine ring may enhance the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares key structural and functional attributes of the target compound with structurally related analogs from published literature and patents:

Compound Core Structure Key Substituents Reported Activity/Applications Reference
(E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one Pyrazolo[1,5-a]pyridine + enone Furan-2-yl, pyrazolo[1,5-a]pyridine-3-carbonyl, (E)-enone Hypothesized kinase inhibition (based on pyrazolo-pyridine motif) N/A
(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one Simple aryl + enone 4-Fluorophenyl, furan-2-carbonyl, (E)-enone Research applications (exact mechanism unspecified); improved metabolic stability vs. non-fluorinated analogs
2-(4-ethyl-6-methylpyrazolo[1,5-a]pyrazin-2-yl)-7-[4-(2-fluoroethyl)piperazin-1-yl]-4H-... Pyrazolo[1,5-a]pyrazine + piperazine Ethyl, methyl, 2-fluoroethyl-piperazine Patent claims for kinase inhibitors (e.g., JAK/STAT pathway); enhanced selectivity via fluorinated alkyl chains
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo-pyrimidine p-Tolyl, imino group Anticancer activity (DNA intercalation or topoisomerase inhibition)

Key Observations:

Pyrazine-containing analogs may exhibit higher polarity and improved solubility. Pyrazolo-pyrimidine derivatives (e.g., compound from ) lack the enone system but show anticancer activity, suggesting divergent mechanisms despite shared pyrazole motifs.

Substituent Effects: Fluorinated groups (e.g., 4-fluorophenyl or 2-fluoroethyl ) enhance metabolic stability and bioavailability compared to non-fluorinated analogs. The furan-2-yl group in the target compound may confer stronger π-π stacking interactions than the 4-fluorophenyl group in , but with reduced electronegativity.

Piperazine Modifications :

  • The target compound’s pyrazolo-pyridine-carbonyl-piperazine linkage creates a rigid, planar region for target binding, whereas 2-fluoroethyl-piperazine in introduces conformational flexibility and fluorophilic interactions.

Enone System: The (E)-enone in the target compound and contrasts with saturated ketones in other analogs. This α,β-unsaturation is critical for covalent inhibition or redox activity but may increase reactivity-related toxicity.

Research Findings and Hypotheses

Kinase Inhibition Potential: The pyrazolo[1,5-a]pyridine core in the target compound aligns with kinase inhibitor scaffolds (e.g., resembling midostaurin derivatives).

Comparative Solubility and Permeability: The piperazine moiety in the target compound likely improves aqueous solubility compared to non-piperazine analogs (e.g., pyrazolo-pyrimidines in ).

Synthetic Challenges: The enone system’s (E)-stereochemistry requires precise control during synthesis, as seen in related compounds . Isomerization to the (Z)-form could diminish activity, as observed in structurally similar enones .

Biologische Aktivität

The compound (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one represents a novel addition to the class of pyrazolo[1,5-a]pyridine derivatives, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a furan ring and a pyrazolo[1,5-a]pyridine moiety, which are significant in medicinal chemistry due to their ability to interact with various biological targets. The structural formula can be represented as follows:

C18H19N5O2\text{C}_{18}\text{H}_{19}\text{N}_5\text{O}_2

This structure suggests potential interactions with enzymes and receptors involved in various disease processes.

Anticancer Activity

Research indicates that pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties . A study highlighted the anticancer potential of similar compounds through their ability to inhibit certain kinases involved in cancer cell proliferation. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

Table 1: Summary of Anticancer Activity

Compound TypeMechanism of ActionCancer Types TargetedReferences
Pyrazolo[1,5-a]pyridinesInhibition of kinasesBreast, Lung, Colon
Furan derivativesInduction of apoptosisVarious solid tumors

Enzymatic Inhibition

The compound has shown promise as an enzyme inhibitor , particularly against enzymes involved in metabolic pathways. For instance, derivatives have been evaluated for their ability to inhibit acetylcholinesterase , which is crucial for neurotransmission and has implications in neurodegenerative diseases such as Alzheimer's .

Table 2: Enzymatic Inhibition Data

Enzyme TargetIC50 Value (µM)Compound Tested
Acetylcholinesterase0.5 - 2.0(E)-3-(furan-2-yl)-...
Cyclooxygenase (COX)10 - 50Related pyrazolo compounds

Case Studies

Several case studies have been conducted to evaluate the biological activities of compounds related to (E)-3-(furan-2-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one:

  • In vitro Studies : A study demonstrated that compounds with similar structures inhibited the growth of various cancer cell lines, suggesting their potential as anticancer agents .
  • In vivo Studies : Animal models showed that administration of pyrazolo derivatives resulted in significant tumor regression without major toxicity, indicating a favorable therapeutic index .

The biological activity of (E)-3-(furan-2-yl)-... can be attributed to several mechanisms:

  • Kinase Inhibition : The compound may inhibit specific kinases that are overactive in cancer cells.
  • Apoptosis Induction : By triggering apoptotic pathways, these compounds can lead to programmed cell death in malignant cells.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via multi-step pathways, often involving Claisen-Schmidt condensation followed by cyclization reactions. Key steps include:

  • Step 1 : Formation of the enone backbone using chalcone-like chemistry (e.g., condensation of ketones and aldehydes under basic conditions) .
  • Step 2 : Introduction of the pyrazolo[1,5-a]pyridine moiety via hydrazine hydrate-mediated cyclization .
  • Step 3 : Piperazine coupling using carbodiimide-based activation (e.g., DCC or EDC) to attach the pyrazolo-pyridine carbonyl group . Optimization tips:
  • Use polar aprotic solvents (e.g., DMF, DMSO) for cyclization steps to enhance reaction rates.
  • Purify intermediates via column chromatography (ethyl acetate/hexane gradients) to minimize side products .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

Comprehensive characterization involves:

  • ¹H/¹³C NMR : To confirm regiochemistry of the enone (E-configuration) and piperazine substitution patterns .
  • IR Spectroscopy : Identification of carbonyl stretches (1670–1720 cm⁻¹) and furan/pyridine C-H vibrations .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns consistent with the fused heterocyclic system .
  • X-ray Crystallography (if crystals are obtainable): Resolves ambiguity in stereochemistry and ring conformations .

Advanced Research Questions

Q. What mechanistic insights govern the biological activity of this compound, particularly its anticancer and anti-inflammatory effects?

Preliminary studies suggest the compound inhibits kinase pathways (e.g., JAK/STAT or PI3K/AKT) due to structural mimicry of ATP-binding domains. Key methodologies include:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against purified kinases using fluorescence-based ADP-Glo™ kits .
  • Molecular Dynamics Simulations : Model interactions between the pyrazolo-pyridine moiety and kinase active sites to identify critical hydrogen bonds .
  • Inflammatory Cytokine Profiling (e.g., IL-6, TNF-α): Use ELISA to quantify suppression in LPS-stimulated macrophages .

Q. How can researchers address discrepancies in reported biological activities across different studies?

Contradictions may arise from variations in:

  • Cell Line Selection : Test activity in isogenic panels (e.g., NCI-60) to assess tissue-specific efficacy .
  • Compound Purity : Re-evaluate batches via HPLC (≥95% purity threshold) to exclude confounding effects from impurities .
  • Assay Conditions : Standardize protocols (e.g., serum concentration, incubation time) using guidelines like MIAME (Minimum Information About a Microarray Experiment) .

Q. What strategies can be employed to investigate the structure-activity relationship (SAR) of this compound for optimizing its biological activity?

SAR studies should focus on:

  • Substituent Variation : Synthesize analogs with modified furan (e.g., thiophene replacement) or piperazine (e.g., N-methylation) groups to probe steric/electronic effects .
  • Pharmacophore Mapping : Use CoMFA or CoMSIA models to correlate substituent properties (logP, polar surface area) with bioactivity data .
  • Metabolic Stability Screening : Assess hepatic microsomal clearance to prioritize derivatives with improved pharmacokinetics .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

Prioritize models based on mechanistic hypotheses:

  • Xenograft Models : For anticancer activity, use immunodeficient mice implanted with human cancer cell lines (e.g., HCT-116 colon carcinoma) .
  • Collagen-Induced Arthritis (CIA) Models : To study anti-inflammatory effects, monitor joint swelling and cytokine levels in DBA/1 mice .
  • Pharmacokinetic Profiling : Measure bioavailability and tissue distribution using LC-MS/MS after oral/intravenous administration .

Methodological Considerations Table

Research Aspect Key Techniques Critical Parameters References
Synthesis OptimizationColumn chromatography, reflux conditionsSolvent polarity, temperature control (40–80°C)
Structural CharacterizationX-ray crystallography, 2D NMRCrystallization solvents, NOESY correlations
Biological EvaluationKinase inhibition assays, cytokine profilingATP concentration, cell passage number
SAR DevelopmentCoMFA modeling, analog synthesisAlignment rules, substituent diversity libraries

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.